2-amino-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-amino-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound that features a benzothiophene core Benzothiophenes are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Mechanism of Action
Target of Action
The compound “2-amino-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a derivative of the indole nucleus . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives, to which this compound belongs, are known to interact with their targets, causing various biological effects such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors .
Pharmacokinetics
A related compound was found to have desirable drug-likeness and oral bioavailability characteristics .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that this compound may also have a wide range of effects .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the reaction of a substituted benzaldehyde with malononitrile in the presence of a base such as calcium carbonate (CaCO3) in ethanol . This reaction forms an intermediate, which is then subjected to further transformations to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
2-amino-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4,5,6,7-tetrahydro-1-benzoselenophene-3-carbonitrile
- 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
2-amino-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for developing new drugs and materials with tailored properties.
Properties
IUPAC Name |
2-amino-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c16-14-13(11-8-4-5-9-12(11)19-14)15(18)17-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUUHYBNHKLHAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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